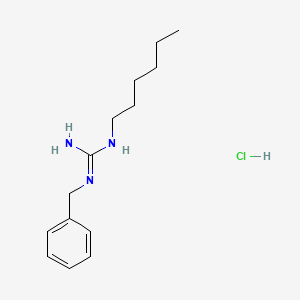

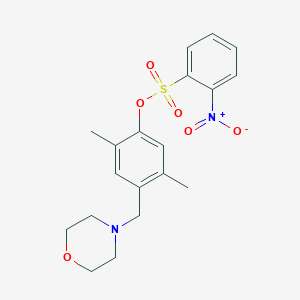

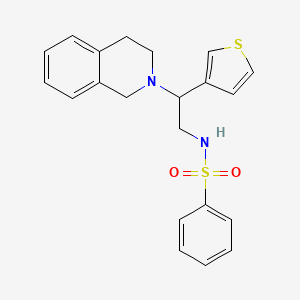

![molecular formula C21H19N5O3 B3018191 2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 891116-23-7](/img/structure/B3018191.png)

2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the fusion of a triazole ring with a pyridazinone moiety. The specific synthetic route and conditions may vary, but the key steps likely include coupling reactions and cyclization processes. Researchers have designed and synthesized this compound based on a fused-triazole backbone, incorporating two C-amino groups as substituents .

Physical And Chemical Properties Analysis

- Thermostability : Compound 1 (the parent compound) exhibits remarkable thermostability, with an onset decomposition temperature (Td) of 261°C. This surpasses analogous compounds, such as 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) .

- Energetic Properties : The energetic salts derived from this compound (designated as 2–9) also exhibit superior thermal stabilities and low impact/friction sensitivities. The fused-triazole backbone with C-amino groups holds promise for constructing thermally stable energetic materials .

科学的研究の応用

Antioxidant Ability

- Compounds related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure have demonstrated significant antioxidant abilities. For example, a study synthesized derivatives such as 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol, showing higher antioxidant capacity than ascorbic acid in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).

Antimicrobial and Anticancer Activity

- A study synthesized analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, which showed inhibition activity against HCT 116 cancer cell lines and antimicrobial activities (Kumar et al., 2019).

- Another study synthesized new antipyrine-based heterocycles, including [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives, which exhibited anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).

Antiviral Activity

- Research on 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives revealed promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

In Vitro Anticoronavirus and Antitumoral Activity

- A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones showed in vitro anticoronavirus and antitumoral activity (Jilloju et al., 2021).

Antibacterial Activity

- Various 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones were synthesized and showed good antibacterial activities against strains like Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-28-18-9-3-14(11-19(18)29-2)12-21(27)23-16-6-4-15(5-7-16)17-8-10-20-24-22-13-26(20)25-17/h3-11,13H,12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIIGJZXCBAQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

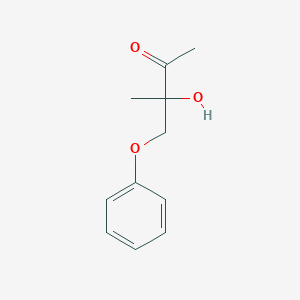

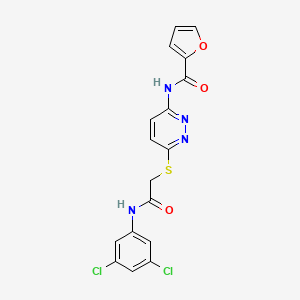

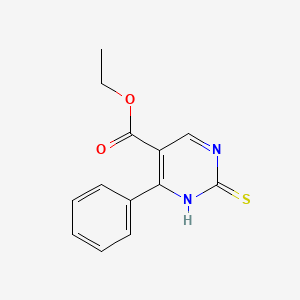

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

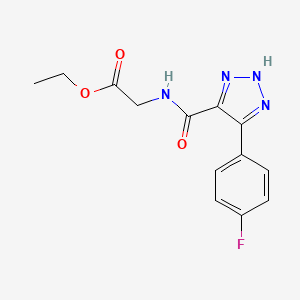

![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)